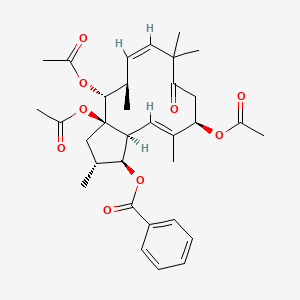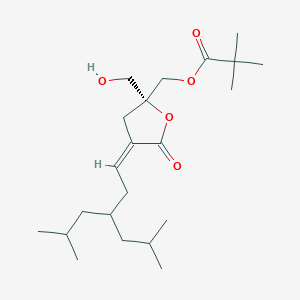![molecular formula C43H64O16 B12382068 (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid is a complex organic molecule with multiple stereocenters This compound is notable for its intricate structure, which includes several hydroxyl groups, a carboxylic acid group, and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, esterification, and glycosylation. Each step may require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. Purification methods such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic synthesis and stereochemistry.
Biology
In biology, this compound may be investigated for its potential biological activity, including its interactions with enzymes and other biomolecules. Its complex structure makes it a candidate for studying molecular recognition and binding.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its multiple functional groups and stereocenters may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used as a precursor for the synthesis of other complex molecules. Its unique structure and reactivity make it valuable for the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The methoxycarbonyl group may also participate in interactions through its electron-withdrawing effects, altering the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. The presence of multiple stereocenters and diverse functional groups allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C43H64O16 |
|---|---|
Peso molecular |
837.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)29(57-36)33(50)51)59-35-28(49)24(45)25(46)30(58-35)34(52)55-8/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |
Clave InChI |
JENBECQUKVEUTQ-ILVQQCHOSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)





![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)




![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)


